![molecular formula C24H36N2O2S B10974305 1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B10974305.png)
1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
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Overview
Description
1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine typically involves the reaction of 1-adamantyl chloride with 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified by introducing different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions between proteins and small molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(1-Adamantyl)piperazine: Lacks the tetramethylphenylsulfonyl group, resulting in different chemical and biological properties.
4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine: Lacks the adamantyl group, leading to variations in steric effects and binding interactions.
1-(1-Adamantyl)-4-phenylpiperazine: Contains a phenyl group instead of the tetramethylphenylsulfonyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C24H36N2O2S |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C24H36N2O2S/c1-16-9-17(2)19(4)23(18(16)3)29(27,28)26-7-5-25(6-8-26)24-13-20-10-21(14-24)12-22(11-20)15-24/h9,20-22H,5-8,10-15H2,1-4H3 |
InChI Key |
UQLDLRYJQUAKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C)C |
Origin of Product |
United States |
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